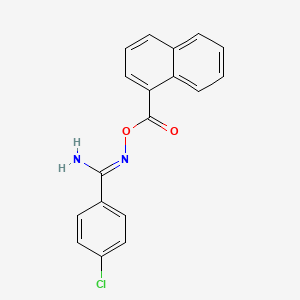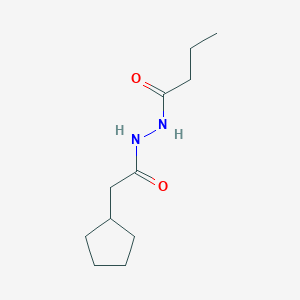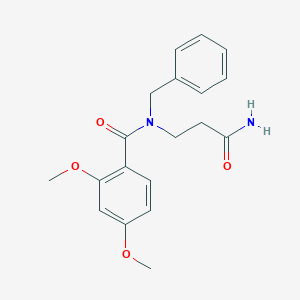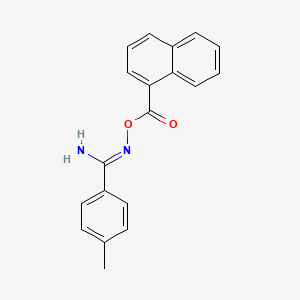
4-chloro-N'-(1-naphthoyloxy)benzenecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N'-(1-naphthoyloxy)benzenecarboximidamide, also known as JWH-018, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound was first synthesized in 1995 by John W. Huffman, a professor of organic chemistry at Clemson University, and has since been extensively studied for its pharmacological properties. In
作用機序
4-chloro-N'-(1-naphthoyloxy)benzenecarboximidamide exerts its pharmacological effects by binding to cannabinoid receptors in the brain and peripheral tissues. Specifically, this compound is a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabis. By binding to CB1 receptors, this compound can modulate neurotransmitter release and alter neuronal activity, leading to its analgesic and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. Studies have demonstrated that this compound can reduce pain sensitivity in animal models, as well as reduce anxiety-like behavior. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease.
実験室実験の利点と制限
4-chloro-N'-(1-naphthoyloxy)benzenecarboximidamide has several advantages for use in laboratory experiments. It is a potent and selective agonist of the CB1 receptor, making it a useful tool for studying the pharmacology of this receptor. Additionally, this compound is relatively stable and easy to synthesize, making it readily available for use in research. However, this compound also has several limitations. It has a short half-life in the body, which can make it difficult to study its long-term effects. Additionally, this compound has been shown to have addictive properties, which can complicate its use in laboratory experiments.
将来の方向性
There are several future directions for research on 4-chloro-N'-(1-naphthoyloxy)benzenecarboximidamide. One area of interest is the potential use of this compound in the treatment of pain and anxiety disorders. Further studies are needed to determine the optimal dosage and administration route for these applications. Additionally, research is needed to better understand the long-term effects of this compound use, particularly with regard to its potential for addiction. Finally, there is a need for the development of more selective CB1 receptor agonists that can be used as therapeutic agents without the unwanted side effects of this compound.
Conclusion:
In conclusion, this compound is a synthetic cannabinoid that has gained significant attention in the scientific community for its potential therapeutic applications. It exerts its pharmacological effects by binding to CB1 receptors in the brain and peripheral tissues, leading to its analgesic and anxiolytic effects. While this compound has several advantages for use in laboratory experiments, it also has several limitations, including its short half-life and potential for addiction. Further research is needed to fully understand the potential therapeutic applications of this compound and to develop more selective CB1 receptor agonists.
合成法
4-chloro-N'-(1-naphthoyloxy)benzenecarboximidamide is a synthetic compound that can be synthesized using a variety of methods. The most common method involves the condensation of 1-naphthoyl chloride with 4-chlorobenzonitrile, followed by reduction with lithium aluminum hydride. This method yields this compound as a white crystalline powder with a melting point of approximately 135-136°C.
科学的研究の応用
4-chloro-N'-(1-naphthoyloxy)benzenecarboximidamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, anxiety, and other neurological disorders. Studies have shown that this compound has analgesic properties that are comparable to those of morphine, but with fewer side effects. Additionally, this compound has been shown to have anxiolytic properties, making it a potential treatment for anxiety disorders such as generalized anxiety disorder and post-traumatic stress disorder.
特性
IUPAC Name |
[(Z)-[amino-(4-chlorophenyl)methylidene]amino] naphthalene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O2/c19-14-10-8-13(9-11-14)17(20)21-23-18(22)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,(H2,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVOEEDOPKDORK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)ON=C(C3=CC=C(C=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)O/N=C(/C3=CC=C(C=C3)Cl)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-cyclopentyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}acetamide](/img/structure/B5914721.png)

![N-[4-(allyloxy)phenyl]-2-cyclopentylacetamide](/img/structure/B5914735.png)
![2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B5914742.png)



![2-cyclopentyl-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5914772.png)


![N-[3-(4-morpholinylcarbonyl)phenyl]-1-adamantanecarboxamide](/img/structure/B5914788.png)


